N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide
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Overview
Description
N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an acetamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide typically involves the following steps:
Formation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.
Acylation: The 4-chlorophenylacetic acid is then acylated with tert-butylamine to form the corresponding amide.
Coupling Reaction: The resulting amide is coupled with 4-aminobenzamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.
Industrial Applications: It may be used in the development of new chemical processes or products.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-chloroaniline
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(tert-butyl)-4-methoxyaniline
Uniqueness
N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-tert-butyl-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-19(2,3)22-18(24)14-6-10-16(11-7-14)21-17(23)12-13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVKDWRBYMUEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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